molecular formula C13H20N2O B2532379 N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2199517-34-3

N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2532379
CAS No.: 2199517-34-3
M. Wt: 220.316
InChI Key: KSPFPICFCODTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chemical compound with the CAS Number 2199517-34-3 and a molecular formula of C13H20N2O . It has a defined molecular weight of 220.31 g/mol . The structural framework of this molecule, which incorporates a cyclopentaneamine core linked to a 6-methylpyridin-2-yl group via an oxygen bridge, suggests potential utility as a valuable intermediate or scaffold in medicinal chemistry and organic synthesis. Researchers may investigate this compound for the development of novel pharmacologically active molecules, given the prevalence of similar structural motifs in drug discovery. Its specific mechanism of action and primary research applications are subjects for ongoing investigation, positioning it as a compound of interest for high-throughput screening and hit-to-lead optimization studies in various therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-dimethyl-2-(6-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-6-4-9-13(14-10)16-12-8-5-7-11(12)15(2)3/h4,6,9,11-12H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPFPICFCODTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCCC2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the 6-methylpyridin-2-yloxy group: This is usually done through nucleophilic substitution reactions where the pyridine derivative is introduced to the cyclopentane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalytic processes: To enhance reaction rates and selectivity.

    Purification techniques: Such as distillation, crystallization, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield N-oxide derivatives.

    Reduction: Can produce amine derivatives.

    Substitution: Results in various substituted pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Employed in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Orphenadrine Citrate (C₁₈H₂₃NO · C₆H₈O₇)
  • Structure: Contains a dimethylaminoethyl chain linked to a diphenylmethoxy group, with a citrate counterion.
  • Key Differences: Unlike the target compound, Orphenadrine lacks a pyridine ring and cyclopentane backbone.
  • Applications : Used as a muscle relaxant and antihistamine, suggesting that dimethylamine-containing compounds may exhibit CNS activity.
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20)
  • Structure : Features a bicyclic terpene-derived framework with a chloro-substituted pentyl chain and methylamine group.
  • Key Differences: The rigid bicyclo[2.2.1]heptane ring contrasts with the flexible cyclopentane in the target compound.
(1R,2R)-2-(tert-Butoxy)cyclopentan-1-amine Hydrochloride
  • Structure : Cyclopentane ring with a tert-butoxy group and primary amine, stabilized as a hydrochloride salt.
  • Key Differences : The tert-butoxy group is bulkier than the methylpyridine substituent, likely reducing solubility in polar solvents. The primary amine (vs. dimethylamine) may alter binding interactions in biological systems .
N-Methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine
  • Structure: Pyridine ring substituted with pyrrolidinyl and methylaminomethyl groups.
  • Key Differences : The absence of a cyclopentane ring and the presence of pyrrolidinyl (a five-membered amine ring) may enhance solubility and hydrogen-bonding capacity relative to the target compound’s dimethylamine-cyclopentane system .

Physicochemical Properties Comparison

Property Target Compound Orphenadrine Citrate Compound 20 (1R,2R)-2-(tert-Butoxy)cyclopentan-1-amine
Molecular Weight ~250–280 (estimated) 461.50 ~350 (estimated) ~190–210 (estimated)
Key Functional Groups Cyclopentane, pyridine, dimethylamine Diphenylmethoxy, citrate Bicycloheptane, chloro Cyclopentane, tert-butoxy
Solubility Moderate (polar aprotic solvents) Low (hydrophobic core) Low (chloroalkane) Low (tert-butoxy hindrance)
Potential Bioactivity Unreported Muscle relaxant Unreported Unreported

Q & A

Q. What are the key synthetic routes for N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Cyclopentane ring functionalization : React cyclopentanol derivatives with 6-methylpyridin-2-yl ethers under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
  • Microwave-assisted synthesis : Optimize reaction efficiency by using microwave reactors with solvents like 1-butanol and bases such as DIPEA (diisopropylethylamine) to accelerate kinetics .
  • Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures ensure high purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm structural integrity via 1H^1 \text{H} and 13C^{13} \text{C} NMR to resolve cyclopentane ring protons (δ 1.6–2.3 ppm) and pyridyl aromatic signals (δ 7.0–8.1 ppm) .
  • X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the cyclopentane-pyridyl ether linkage .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 262.1590 vs. calculated 262.1678) .

Q. What thermodynamic properties are relevant for stability studies?

Methodological Answer:

  • Enthalpy of formation (ΔfH°gas) : Use calorimetry or computational methods (e.g., Gaussian software) to predict stability under standard conditions .
  • Reaction entropy (ΔrS°) : Assess entropy changes during synthesis to optimize exothermic/endothermic steps .

Q. How should researchers handle safety and storage considerations?

Methodological Answer:

  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Avoid inhalation (refer to SDS guidelines for similar amines) .
  • Storage : Store in airtight containers at –20°C under inert gas (N2_2/Ar) to prevent oxidation .

Q. What are the compound’s solubility profiles in common solvents?

Methodological Answer:

  • Polar aprotic solvents : High solubility in DMSO or DMF (ideal for reaction conditions).
  • Low-polarity solvents : Limited solubility in hexane or diethyl ether. Use ethanol/water mixtures for recrystallization .

Advanced Research Questions

Q. How can computational modeling predict pharmacological activity or receptor binding?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with NR2B NMDA receptors, leveraging structural analogs (e.g., 3-substituted aminocyclopentanes) as templates .
  • QSAR studies : Correlate substituent effects (e.g., pyridyl methyl groups) with bioactivity using Hammett constants or DFT calculations .

Q. How can contradictions in reaction yields across studies be systematically addressed?

Methodological Answer:

  • Design of experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst ratio). For example, compare microwave vs. conventional heating for kinetic control .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., N-oxide derivatives) and adjust reducing agents (e.g., NaBH4_4) to suppress undesired pathways .

Q. What ligand design strategies enhance metal coordination for catalytic applications?

Methodological Answer:

  • Chelating modifications : Introduce pyridyl or amine donor groups (e.g., bis[(6-methylpyridin-2-yl)methyl]amine analogs) to stabilize transition metals (Ni, Co) .
  • Spectroscopic validation : Monitor coordination via UV-vis (d-d transitions) and IR (metal-ligand vibration shifts) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified pyridyl (e.g., 4-methyl vs. 6-methyl) or cyclopentane substituents.
  • In vitro assays : Test NMDA receptor inhibition (IC50_{50}) or cytotoxicity (MTT assay) to rank analogs .

Q. What strategies resolve stereochemical uncertainties in cyclopentane derivatives?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak columns to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.